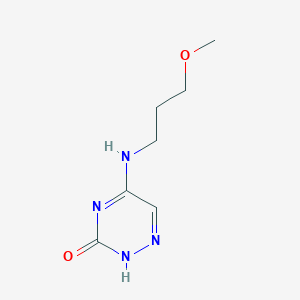
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one, also known as MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a triazine derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is not fully understood. However, studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to a decrease in the production of melanin and an increase in the levels of acetylcholine, respectively.
Biochemical and Physiological Effects:
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has antioxidant properties, which help to protect cells from oxidative damage. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have neuroprotective properties, which help to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments is its high purity. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized with a purity of up to 98%, which makes it ideal for use in various experiments. However, one of the limitations of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one. One of the most promising directions is in the field of cancer research. Further studies are needed to determine the exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one and its potential as a cancer treatment. Additionally, further research is needed to explore the potential applications of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in the development of new antibiotics and other pharmaceuticals.
Conclusion:
In conclusion, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. While there are limitations to the use of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments, its potential applications make it an exciting area of research for the future.
Synthesemethoden
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3-amino-1-propanol with cyanuric chloride in the presence of triethylamine. This method yields 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one with a purity of up to 98%.
Eigenschaften
Produktname |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
|---|---|
Molekularformel |
C7H12N4O2 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12) |
InChI-Schlüssel |
CLGKCYVBQUXYRJ-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=O)NN=C1 |
Kanonische SMILES |
COCCCNC1=NC(=O)NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254180.png)
![3-[(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254182.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254183.png)

![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)
![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)